

# Preclinical Profile of SAR131675: A Selective VEGFR-3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). The information presented herein is intended to support further research and development efforts by detailing the compound's mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its preclinical evaluation.

### **Core Mechanism of Action**

SAR131675 is an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[1] Its primary mechanism involves blocking the activation of VEGFR-3 by its ligands, VEGF-C and VEGF-D, thereby inhibiting downstream signaling pathways crucial for lymphangiogenesis (the formation of lymphatic vessels).[2][3] This targeted inhibition of VEGFR-3 has demonstrated significant anti-tumoral, anti-metastatic, and anti-lymphangiogenic activities in various preclinical models. [4]

## **Quantitative In Vitro Data**

The following tables summarize the key quantitative data for SAR131675 from in vitro assays, demonstrating its potency and selectivity.

Table 1: Kinase Inhibition Profile



| Target  | Assay Type | IC50 (nM) | Ki (nM) | Selectivity vs.<br>VEGFR-3 |
|---------|------------|-----------|---------|----------------------------|
| VEGFR-3 | Cell-free  | 23        | 12      | -                          |
| VEGFR-2 | Cell-free  | 235 - 230 | -       | ~10-fold                   |
| VEGFR-1 | Cell-free  | >3,000    | -       | >130-fold                  |

Source:[1][5][6]

Table 2: Cellular Activity

| Cell Type                        | Assay                                       | Stimulant     | IC50 (nM) |
|----------------------------------|---------------------------------------------|---------------|-----------|
| Primary Human<br>Lymphatic Cells | Proliferation                               | VEGFC / VEGFD | ~20       |
| HEK Cells                        | VEGFR-3<br>Autophosphorylation              | -             | 45        |
| Human Lymphatic<br>Cells         | Survival                                    | VEGFC         | 14        |
| Human Lymphatic<br>Cells         | Survival                                    | VEGFD         | 17        |
| Human Lymphatic<br>Cells         | Survival                                    | VEGFA         | 664       |
| HMVECs                           | VEGFC-induced Erk<br>Phosphorylation        | VEGFC         | ~30       |
| HMVECs                           | VEGFA-induced<br>VEGFR-2<br>Phosphorylation | VEGFA         | 239       |

Source:[1][4][5][7]

## **In Vivo Preclinical Efficacy**







SAR131675 has demonstrated significant anti-tumor and anti-metastatic effects in a range of preclinical animal models.

Table 3: Summary of In Vivo Studies



| Cancer Model                           | Animal Model                    | Dosing                                       | Key Findings                                                                                                                                                    |
|----------------------------------------|---------------------------------|----------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mammary Carcinoma                      | 4T1 allograft in<br>BALB/c mice | 30 and 100 mg/kg/day<br>(oral)               | Reduced tumor growth, decreased VEGFR-3 levels in tumors, reduced lymph node invasion and lung metastasis, decreased tumor- associated macrophages.[1][4][8]    |
| Pancreatic<br>Neuroendocrine<br>Tumors | RIP1-Tag2 transgenic<br>mice    | 100 mg/kg/day                                | Reduced tumor size,<br>decreased number of<br>angiogenic islets, and<br>increased survival.[1]                                                                  |
| Colorectal Cancer<br>Liver Metastasis  | Murine model                    | Daily administration                         | Significantly reduced tumor burden and F4/80+ macrophages in the liver. Altered the immune composition, suggesting a less immunosuppressive environment.[9][10] |
| Diabetic Nephropathy                   | db/db mice                      | Diet containing<br>SAR131675 for 12<br>weeks | Ameliorated dyslipidemia, albuminuria, and lipid accumulation in the kidneys. Reduced systemic inflammation and renal inflammation.[2][11]                      |

# **Signaling Pathways and Experimental Workflows**







The following diagrams illustrate the key signaling pathways affected by SAR131675 and a general workflow for its preclinical evaluation.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. caymanchem.com [caymanchem.com]
- 2. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. altmeyers.org [altmeyers.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis [mdpi.com]
- 10. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Profile of SAR131675: A Selective VEGFR-3 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193471#preclinical-data-for-sar131675]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com